molecular formula C9H5Cl2NO B1596879 3-(2,4-Dichlorophenyl)isoxazole CAS No. 260973-78-2

3-(2,4-Dichlorophenyl)isoxazole

Cat. No. B1596879
M. Wt: 214.04 g/mol
InChI Key: SPVRCFRPTDHTOO-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)isoxazole, also known as DCPI, is a chemical compound that belongs to the family of isoxazole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

  • 3-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was synthesized and characterized through various spectroscopic analyses including FT-IR, NMR, and X-ray diffraction. Quantum chemical calculations using DFT/B3LYP methods were applied to examine molecular parameters, reactivity descriptors, and thermodynamic properties (Eryılmaz et al., 2016).

Biological Activity

  • Isoxazole derivatives, including those with chlorophenyl groups, have been prepared and screened for antimicrobial and antitubercular activities. These studies highlight the potential of isoxazole compounds in the development of new antimicrobial agents (Popat et al., 2004).
  • N-phenyl-5-carboxamidyl isoxazoles have been investigated for anticancer activity, with a focus on colon cancer. One derivative demonstrated significant activity against mouse colon tumor cells and influenced key signaling pathways, suggesting a potential role in chemotherapeutic applications (Shaw et al., 2012).

Agricultural Applications

  • The bioavailability of different herbicides, including isoxazole derivatives, was studied in soils with contrasting textures. This research contributes to understanding the environmental dynamics of such compounds in agricultural settings (Inoue et al., 2009).

Material Science Applications

  • Isoxazole derivatives have applications in material science, such as in photochromic materials, electrochemical probes, and dye-sensitized solar cells. These applications are due to their unique optical properties and reactivity (Walunj et al., 2020).

Synthesis Techniques

  • Various synthetic pathways and catalytic methods have been developed for the synthesis of isoxazole derivatives, including environmentally friendly and cost-effective approaches. These advancements aid in the production of isoxazole compounds for various applications (Setia et al., 2020).

Potential for Development of Novel Therapeutics

  • Studies on isoxazole derivatives have shown promise in the development of new pharmaceuticals with antibacterial, anti-inflammatory, and anticancer properties. These findings underscore the potential of isoxazole compounds in drug discovery (Kendre et al., 2015).

properties

IUPAC Name

3-(2,4-dichlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-3-4-13-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVRCFRPTDHTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371099
Record name 3-(2,4-Dichlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)isoxazole

CAS RN

260973-78-2
Record name 3-(2,4-Dichlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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